Methyl 4-azidophenylacetimidate
Description
Methyl 4-azidophenylacetimidate is a specialized organic compound characterized by its unique functional groups: an azide (-N₃) moiety and an acetimidate (-O-C(=NH)-O-) group. Structurally, it combines the reactivity of aromatic azides with the nucleophilic susceptibility of imidates, making it valuable in click chemistry, bioconjugation, and synthetic organic chemistry. Unlike conventional esters (R-O-CO-O-R), the imidate group introduces a reactive NH unit, enabling distinct transformations such as amidine formation under acidic or nucleophilic conditions. The azide group further enhances its utility in strain-promoted or copper-catalyzed alkyne-azide cycloadditions (CuAAC), a cornerstone of bioorthogonal chemistry.
Properties
CAS No. |
73710-32-4 |
|---|---|
Molecular Formula |
C9H11ClN4O |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
methyl 2-(4-azidophenyl)ethanimidate;hydrochloride |
InChI |
InChI=1S/C9H10N4O.ClH/c1-14-9(10)6-7-2-4-8(5-3-7)12-13-11;/h2-5,10H,6H2,1H3;1H |
InChI Key |
VDYQCGZDQGNKFI-UHFFFAOYSA-N |
SMILES |
COC(=N)CC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Canonical SMILES |
COC(=N)CC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Synonyms |
APAI methyl 4-azidophenylacetimidate methyl p-azidophenyl acetimidate |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Methyl 4-azidophenylacetimidate shares structural motifs with several classes of compounds:
- Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester, Methyl Salicylate) : These feature a methyl ester (-COOCH₃) group, which is hydrolytically stable under neutral conditions but cleaved under acidic/basic conditions to carboxylic acids. In contrast, the imidate group (-O-C(=NH)-O-) in this compound is more reactive toward nucleophiles, enabling rapid amidine formation .

- Azide-Containing Compounds (e.g., 4-Azidobenzoic Acid Methyl Esters) : While these share the azide group, the absence of the imidate functionality limits their utility in reactions requiring NH-group participation.
- Imidate Derivatives (e.g., Phenylacetimidate Methyl Esters) : These lack the azide group, precluding their use in click chemistry applications .
Physicochemical Properties
Key differences in physical properties are inferred from analogous compounds:
*Estimated based on structural analogs.
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